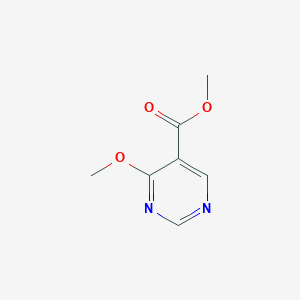

Methyl 4-methoxypyrimidine-5-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic Synthesis

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that is of immense interest in organic and medicinal chemistry. nih.gov As a core component of nucleobases like cytosine, thymine, and uracil (B121893), pyrimidines are integral to the structure of DNA and RNA, highlighting their essential role in biological systems. tandfonline.com This inherent biological relevance has inspired chemists to explore pyrimidine derivatives for a vast range of applications, particularly in drug discovery. nih.govmdpi.comnbinno.com

The unique physicochemical properties of the pyrimidine ring have led to its incorporation into a wide array of therapeutic agents. mdpi.com Pyrimidine-based compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.govtandfonline.com The versatility of the pyrimidine structure allows it to interact with various biological targets, such as enzymes and cellular receptors, making it a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com Consequently, numerous FDA-approved drugs feature the pyrimidine motif, and the development of novel synthetic routes to functionalized pyrimidines remains an active and important area of contemporary organic synthesis. nih.govtandfonline.com

Academic Context and Core Research Focus on Methyl 4-Methoxypyrimidine-5-carboxylate as a Versatile Intermediate

Within the vast landscape of pyrimidine chemistry, this compound (CAS No. 84332-00-3) has emerged as a specialized and useful intermediate for the construction of complex molecular architectures. chemshuttle.com Its utility stems from the presence of distinct functional groups attached to the pyrimidine ring, which can be selectively manipulated to build more elaborate molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, while the methoxy (B1213986) group can potentially be substituted, offering multiple avenues for diversification.

The academic interest in this compound lies in its role as a key building block for developing novel pharmaceutical agents. chemshuttle.com For example, the closely related 4-Methoxypyrimidine-5-carboxylic acid is utilized in the synthesis of 3-nortropane derivatives that exhibit anti-psychotic activity. chemicalbook.com Furthermore, analogous structures like methyl 5-bromopyrimidine-4-carboxylate serve as crucial intermediates in the synthesis of potent protein kinase CK2 inhibitors, demonstrating the strategic importance of this substitution pattern on the pyrimidine ring for creating pharmacologically active molecules. ucla.edu The research focus on this compound is therefore centered on leveraging its chemical reactivity to access new classes of compounds with potential therapeutic applications, contributing to the ever-expanding field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxypyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)3-8-4-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEOITPIPJMBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methoxypyrimidine 5 Carboxylate and Its Analogues

Established Synthetic Routes to Pyrimidine-5-carboxylates

The construction of the pyrimidine-5-carboxylate scaffold can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

The most traditional and widely employed method for pyrimidine (B1678525) synthesis involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg This approach, often referred to as the Pinner synthesis, typically utilizes a 1,3-dicarbonyl compound or its equivalent, which reacts with an amidine, urea (B33335), or guanidine (B92328) to form the heterocyclic ring. wikipedia.orgslideshare.net The reaction between β-keto esters and amidines, promoted by acid or base, leads to the formation of substituted pyrimidines. slideshare.netorganic-chemistry.org This cyclocondensation is a robust method for creating a wide array of pyrimidine derivatives. organic-chemistry.org

Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters with amidines, yielding highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Another variation involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, which provides a high-yielding, direct route to 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

| Reactants (C-C-C + N-C-N) | Reaction Type | Key Features | Product Type |

| 1,3-Dicarbonyl Compound + Amidine | Pinner Synthesis / Cyclocondensation | Acid or base-catalyzed; versatile and widely used. wikipedia.orgslideshare.net | Substituted Pyrimidines |

| β-Keto Ester + Amidine | Ultrasound-Promoted Cyclocondensation | Enhanced reaction rates and yields. organic-chemistry.org | Highly Substituted 4-Pyrimidinols |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol + Amidinium Salt | Condensation | High-yielding, direct route. organic-chemistry.org | 2-Substituted Pyrimidine-5-carboxylic Esters |

| Diethyl Malonate + Urea | Condensation | Classic route for barbituric acid-type structures. researchgate.net | Pyrimidine Derivatives |

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrimidines in a single step from three or more starting materials. thieme-connect.com The Biginelli reaction is a classic example, involving the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones. wikipedia.orgacs.org

More contemporary MCRs have been developed to broaden the scope of accessible pyrimidine structures. An iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org This sustainable method is particularly useful for the rapid generation of libraries of highly functionalized pyrimidines. thieme-connect.comorganic-chemistry.org Other strategies include a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

| Reaction Name | Components | Catalyst/Conditions | Key Advantages |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalysis (e.g., HCl). mdpi.com | Operational simplicity; direct access to dihydropyrimidinones. wikipedia.orgacs.org |

| Iridium-Catalyzed MCR | Amidine, up to three Alcohols | PN5P-Ir pincer complexes. mdpi.comorganic-chemistry.org | High modularity; sustainable; broad substrate scope. thieme-connect.com |

| Zinc-Catalyzed MCR | Enamine, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂. organic-chemistry.org | Single-step synthesis of 4,5-disubstituted pyrimidines. |

| Pseudo Five-Component Annulation | Methyl Ketone, two Aldehydes, two NH₄OAc | TfOH. researchgate.net | One-pot synthesis of 2,4,6-triaryl pyrimidines. |

The synthesis of dihydropyrimidine (B8664642) carboxylates is of significant interest as these compounds are not only biologically active but also serve as valuable intermediates for the synthesis of fully aromatic pyrimidines. The aforementioned Biginelli reaction is the most prominent method for accessing 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates. acs.orgmdpi.com This one-pot condensation efficiently constructs the dihydropyrimidine core. mdpi.com

Alternative methods for related dihydropyridine (B1217469) systems, which share mechanistic principles, involve the activation of ynones with triflic anhydride (B1165640) followed by nucleophilic addition of a ketene (B1206846) acetal (B89532) to produce dihydropyridine carboxylic acids. nih.gov The cyclization of 2-amino-5-oxonitriles is another direct route to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which are structurally related heterocyclic systems. mdpi.com These cyclization strategies often rely on the careful choice of precursors that, upon reaction, readily form the heterocyclic ring structure.

Targeted Synthesis of Methyl 4-Methoxypyrimidine-5-carboxylate

The specific synthesis of this compound requires strategic placement of the methoxy (B1213986) group at the C4 position and the methyl carboxylate group at the C5 position. This can be achieved either by constructing the ring with the desired functionalities from appropriate precursors or by modifying a pre-existing pyrimidine core.

A direct approach to this compound involves the cyclocondensation of precursors that already contain the required functional groups or their masked equivalents. One plausible route is the reaction of formamidine (B1211174) with a suitably substituted three-carbon component, such as methyl 2-(dimethoxymethyl)-3-methoxyacrylate. This strategy builds the pyrimidine ring with the methoxy and methyl carboxylate groups in the correct positions from the outset.

An alternative and common strategy involves the synthesis of a 4-hydroxypyrimidine (B43898) intermediate, which can then be converted to the desired 4-methoxy derivative. For instance, the condensation of diethyl 2-(ethoxymethylene)malonate with formamidine would yield ethyl 4-hydroxypyrimidine-5-carboxylate. The hydroxyl group in this intermediate is tautomeric with a pyrimidinone structure. This intermediate serves as a key precursor for subsequent functionalization. organic-chemistry.org

Plausible Precursor-Based Synthesis Route:

| Three-Carbon Precursor | N-C-N Reagent | Initial Product | Rationale |

| Diethyl 2-(ethoxymethylene)malonate | Formamidine | Ethyl 4-hydroxypyrimidine-5-carboxylate | Forms the core with a hydroxyl group at C4 and an ester at C5, ready for modification. |

| Methyl 2-(formyl)-3-methoxypropionate | Urea | Methyl 4-methoxy-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Incorporates the methoxy group directly, but requires subsequent modification of the C2-oxo group. |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Formamidinium salt | Methyl pyrimidine-5-carboxylate | A general method that could be adapted, but lacks the C4-methoxy substituent. organic-chemistry.org |

When the synthesis proceeds through an intermediate such as 4-hydroxypyrimidine-5-carboxylic acid, the final steps involve targeted etherification and esterification reactions to install the methyl ether and methyl ester groups, respectively.

Etherification: The conversion of the 4-hydroxypyrimidine (or its tautomeric pyrimidinone form) to a 4-methoxypyrimidine (B1296667) is a critical step. This can be achieved using various methylating agents. A general one-pot procedure for the etherification of pyrimidinones (B12756618) involves in situ activation with a reagent like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base such as cesium carbonate, followed by the addition of an alcohol (in this case, methanol). nih.gov Other classical methods include reaction with diazomethane (B1218177) or methyl iodide in the presence of a base like silver oxide or sodium hydride.

Esterification: If the synthesis yields the pyrimidine-5-carboxylic acid, a subsequent esterification step is required. This is a standard transformation in organic synthesis and can be accomplished under various conditions. The most common method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with methanol to form the methyl ester. researchgate.net

| Transformation | Intermediate | Reagents and Conditions | Product |

| Etherification | 4-Hydroxypyrimidine-5-carboxylate | 1. BOP, Cs₂CO₃, THF; 2. Methanol. nih.gov | 4-Methoxypyrimidine-5-carboxylate |

| 4-Hydroxypyrimidine-5-carboxylate | CH₃I, Ag₂O or NaH | 4-Methoxypyrimidine-5-carboxylate | |

| Esterification | 4-Methoxypyrimidine-5-carboxylic acid | Methanol, H₂SO₄ (catalytic), reflux | This compound |

| 4-Methoxypyrimidine-5-carboxylic acid | 1. SOCl₂; 2. Methanol | This compound |

Advanced Synthetic Techniques and Reaction Condition Optimization

The synthesis of this compound and its analogues has been significantly advanced by modern techniques that offer greater efficiency, control, and higher yields compared to traditional methods. These methodologies include the use of microwave irradiation, solid-phase supports, continuous flow processes, and sophisticated catalytic systems to control reaction outcomes.

Microwave-Assisted Synthesis in Pyrimidine Formation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. orientjchem.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. orientjchem.orgscispace.comlew.ro The efficiency of microwave synthesis stems from its direct interaction with polar molecules in the reaction medium, resulting in faster kinetics and selective heating. lew.ro

In the context of pyrimidine synthesis, microwave irradiation is frequently applied to multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the heterocyclic core. scispace.com For instance, the Biginelli reaction and similar cyclocondensation processes to form pyrimidinone derivatives are significantly accelerated under microwave conditions. jocpr.comsemanticscholar.org A one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the target compound, demonstrates the marked improvement offered by this technology. nih.gov When comparing the methods, microwave irradiation completed the reaction in minutes with excellent yields, whereas conventional heating required several hours to achieve lower yields. nih.gov

The benefits of microwave-assisted pyrimidine synthesis are summarized in the following table, based on findings from the synthesis of related pyrimidine derivatives.

| Parameter | Microwave Irradiation (120 °C) | Conventional Heating (60 °C) | Conventional Heating (Room Temp) |

|---|---|---|---|

| Reaction Time | 3–6 minutes | 1–4 hours | 2–7 hours |

| Yield | 78–94% | 71–87% | 67–82% |

This rapid, efficient, and often solvent-free or green-solvent approach makes microwave-assisted synthesis an environmentally friendly and highly effective method for producing pyrimidine carboxylates and their analogues. jocpr.comnih.gov

Solid-Phase Synthetic Approaches for Pyrimidine Derivatives

Solid-phase synthesis (SPS) is a technique where molecules are built on a solid, insoluble polymer support. acs.orgnih.gov This methodology streamlines the synthetic process by simplifying the purification of intermediates; unreacted reagents and byproducts are simply washed away, while the desired molecule remains covalently bound to the resin. acs.org SPS has been successfully employed for the construction of diverse libraries of pyrimidine derivatives. acs.orgnih.govacs.org

The process typically begins by anchoring a starting material to a suitable resin, such as a Merrifield or Wang resin. acs.orgresearchgate.net Subsequent chemical transformations are then carried out on the resin-bound substrate. For example, a common strategy involves immobilizing a functionalized pyrimidine, which then undergoes further reactions like nucleophilic substitution or cyclization. acs.orgresearchgate.net In one approach, a resin-immobilized thiouronium salt is reacted with ethyl cyanoacetate (B8463686) and various aldehydes to construct the pyrimidine ring directly on the solid support. acs.org After the desired molecular structure is assembled, the final product is cleaved from the resin.

Key advantages of SPS in this context include:

Simplified Purification: Tedious chromatographic purification steps are often eliminated.

Automation: The process is amenable to automation, allowing for the high-throughput synthesis of compound libraries.

Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, as they are easily washed away.

Furthermore, solid-phase synthesis can be combined with other advanced techniques, such as microwave heating, to accelerate reaction rates and improve efficiency. acs.orgnih.govacs.org

Continuous Flow Processes for Enhanced Efficiency

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. nih.gov This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. nih.gov

The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrimidine derivatives, has demonstrated significant benefits. researchgate.netnih.gov The high surface-area-to-volume ratio in microreactors or coiled tubes allows for extremely efficient heat and mass transfer, which can accelerate reactions and suppress the formation of unwanted side products. nih.gov This precise control is particularly valuable for reactions that are highly exothermic or involve unstable intermediates.

A typical flow setup for synthesizing pyrimidine analogues might involve:

Pumping streams of dissolved reactants from separate reservoirs.

Merging the streams in a T-mixer to initiate the reaction.

Passing the mixture through a heated or cooled reactor coil to control the reaction temperature for a specific residence time.

Optionally integrating in-line analysis (e.g., IR, MS) and purification modules.

This methodology has been used to generate pyrimidine derivatives for biological evaluation and can be "telescoped," where the output of one reactor flows directly into the next for a subsequent transformation, eliminating the need to isolate and purify intermediates. nih.govnih.gov

Control of Regioselectivity in Pyrimidine Synthesis

Regioselectivity—the control of which position on a molecule reacts—is a critical challenge in the synthesis of substituted pyrimidines. The ability to direct incoming functional groups to specific atoms on the pyrimidine ring is essential for creating the desired isomer and avoiding complex product mixtures. Control over regioselectivity can be achieved by manipulating substituents, catalysts, and reaction conditions. acs.orgorganic-chemistry.org

In the functionalization of pre-existing pyrimidine rings, such as those with multiple leaving groups (e.g., chlorine atoms), the inherent electronic properties of the ring and the nature of the nucleophile play a key role. acs.org For example, in studies on dichloropyridopyrimidines, amination was found to be highly regioselective for the C-2 position, regardless of an excess of the amine nucleophile. acs.org In contrast, the regioselectivity of thiolation at the C-2 versus C-8 positions was heavily influenced by the nature of other substituents on the heterocyclic core. acs.org

Factors influencing regioselectivity include:

Electronic Effects: Electron-withdrawing or -donating groups on the pyrimidine ring can activate or deactivate certain positions toward nucleophilic or electrophilic attack.

Steric Hindrance: Bulky substituents can block access to nearby positions, directing reactants to less hindered sites.

Reaction Conditions: Temperature, solvent, and the choice of base or catalyst can alter the reaction pathway and favor the formation of one regioisomer over another. acs.org

Catalysis: Transition metal catalysts, such as iridium, can be used in multicomponent reactions to afford specific pyrimidine isomers with high regioselectivity. organic-chemistry.org

Metal-Assisted Synthetic Approaches

Transition metal-catalyzed reactions are indispensable tools for the synthesis and functionalization of pyrimidine derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through other means. nih.gov Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nih.gov

The Suzuki-Miyaura coupling is widely used to introduce aryl or vinyl substituents onto the pyrimidine core. nih.gov This reaction typically involves the coupling of a halopyrimidine (e.g., a chloro- or bromopyrimidine) with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov

Other important metal-assisted reactions include:

Liebeskind-Srogl Cross-Coupling: This reaction allows for the coupling of thioethers with boronic acids, providing an alternative route for C-C bond formation on the pyrimidine ring. acs.org

Iridium-Catalyzed Multicomponent Synthesis: Iridium catalysts can mediate the multicomponent assembly of pyrimidines from simpler starting materials like amidines and alcohols, offering high regioselectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form C-N bonds, enabling the introduction of various amine functionalities onto the pyrimidine scaffold.

These metal-assisted methods provide a versatile and powerful platform for elaborating the structure of this compound and creating a wide range of complex analogues.

| Reaction | Catalyst/Reagents | Bond Formed | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl2, KOAc, Arylboronate ester | C-C (Aryl) | nih.gov |

| Liebeskind-Srogl Coupling | Palladium catalyst, Thioether, Boronic acid | C-C (Aryl) | acs.org |

| Iridium-Catalyzed Annulation | Iridium complex, Amidine, Alcohols | C-N, C-C (Ring Formation) | organic-chemistry.org |

Chemical Transformations and Derivatization Strategies of Methyl 4 Methoxypyrimidine 5 Carboxylate

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring in methyl 4-methoxypyrimidine-5-carboxylate is susceptible to nucleophilic attack, a characteristic reaction of electron-deficient aromatic systems. The reactivity is further modulated by the substituents at various positions.

Displacement of Halogen Substituents with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

While the parent molecule is this compound, its halogenated analogues, particularly 4-chloro derivatives, are key intermediates for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is activated towards displacement by the electron-withdrawing pyrimidine ring nitrogens and the adjacent carboxylate group.

Studies on analogous compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrate that the 4-chloro group can be readily displaced by a variety of nucleophiles. rsc.orgrsc.org These reactions typically proceed under mild conditions to yield the corresponding substituted products in good yields.

Common nucleophiles and their products include:

Amines: Reaction with primary or secondary amines, like dimethylamine, leads to the formation of 4-amino-pyrimidine derivatives. rsc.orgrsc.org

Thiols: Thiophenoxides and other thiolates react to displace the halogen, forming 4-thioether-pyrimidine compounds. rsc.orgrsc.org

Alkoxides: Alkoxides, such as sodium phenoxide, can be used to introduce new ether linkages at the 4-position. rsc.orgrsc.org

The table below summarizes typical nucleophilic substitution reactions on a related 4-chloropyrimidine (B154816) scaffold.

| Nucleophile | Reagent Example | Product Type |

| Amine | Dimethylamine | 4-(Dimethylamino)pyrimidine |

| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)pyrimidine |

| Alkoxide | Sodium Phenoxide | 4-Phenoxypyrimidine |

| Fluoride | Potassium Fluoride | 4-Fluoropyrimidine |

This data is based on reactions with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate as a model compound. rsc.orgrsc.org

Reactivity and Substitution of the Methoxy (B1213986) Group

The methoxy group at the 4-position is generally less reactive as a leaving group compared to a halogen. However, it can undergo substitution under more forcing conditions or participate in rearrangement reactions. In some pyrimidine systems, treatment with an excess of another alkoxide, like sodium methoxide, can lead to substitution, although this is more common when other labile groups are present. rsc.org

A more characteristic reaction of 2- and 4-methoxypyrimidines is a thermally induced rearrangement. When heated, often in the presence of a base like triethylamine, 4-methoxy-5-phenylpyrimidine can rearrange to a mixture of N-1 and N-3 methylated 4-oxopyrimidine products, with the N-3 isomer typically predominating. rsc.org This reaction proceeds through an intermolecular, ionic mechanism and provides a route to N-methylated pyrimidone cores. rsc.org The presence of electron-withdrawing groups on the pyrimidine ring can influence the rate and outcome of such rearrangements. researchgate.net

Interconversion of Carboxylate Derivatives (e.g., Ester to Carboxylic Acid, Carboxamide)

The methyl ester group at the 5-position is a key handle for derivatization through standard carboxylic acid chemistry.

Ester to Carboxylic Acid: The most fundamental conversion is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-methoxypyrimidine-5-carboxylic acid. This is typically achieved by saponification using an aqueous base (e.g., NaOH, KOH) followed by acidic workup to protonate the carboxylate salt. Alternatively, acidic hydrolysis can be employed, though it may require harsher conditions. masterorganicchemistry.com

Ester to Carboxamide: The ester can be converted directly to a primary, secondary, or tertiary carboxamide through aminolysis. This reaction involves heating the ester with an excess of the desired amine (ammonia, a primary amine, or a secondary amine). The reaction can sometimes be slow and may require high temperatures or the use of catalysts. A more common laboratory-scale method involves a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by activation of the acid (e.g., to an acyl chloride or using peptide coupling reagents) and subsequent reaction with the amine to form the amide bond. This approach has been used to synthesize various pyrimidine-2-carboxamides. nih.gov

Reduction Reactions of this compound and Analogues

Reduction reactions offer pathways to modify both the ester functionality and the pyrimidine ring itself, leading to different classes of derivatives.

Reduction of Ester Moieties to Alcohol Derivatives

The methyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (4-methoxypyrimidin-5-yl)methanol. This transformation is a standard procedure in organic synthesis.

Powerful hydride reagents are typically required for this reduction.

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent that readily converts esters to primary alcohols. harvard.edumasterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.net

Other Reducing Agents: While LiAlH₄ is common, other reagents like lithium borohydride (B1222165) (LiBH₄) are also effective for reducing esters to alcohols and may offer better selectivity in the presence of other reducible groups like carboxylic acids. harvard.edu Catalytic hydrosilylation using manganese-based catalysts has also emerged as a method for reducing esters under milder conditions. nih.gov

The table below outlines common reagents for this transformation.

| Reagent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to rt | (4-Methoxypyrimidin-5-yl)methanol |

| Lithium Borohydride (LiBH₄) | THF, rt to reflux | (4-Methoxypyrimidin-5-yl)methanol |

Selective Reduction of the Pyrimidine Ring System

The reduction of the pyrimidine ring itself is a less common but significant reaction. The electron-deficient nature of the pyrimidine ring makes it susceptible to reduction by hydride reagents, particularly when activated by electron-withdrawing substituents like the 5-carboxylate group.

Research has shown that the reaction of pyrimidine-5-carboxylates with lithium aluminum hydride (LiAlH₄) does not always lead exclusively to the reduction of the ester. researchgate.net Instead, the major product can be the corresponding 1,6-dihydropyrimidine derivative, resulting from the addition of a hydride ion to the C6 position of the pyrimidine ring. researchgate.net In the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH₄, the expected alcohol was only a minor byproduct, while the main product was ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate. researchgate.net

This outcome highlights a competitive reaction pathway where the pyrimidine ring acts as an electrophile. The selectivity between ester reduction and ring reduction can be influenced by the substituents on the ring and the reaction conditions. The presence of an electron-withdrawing group at the 5-position reduces the electron density of the ring, making it more susceptible to nucleophilic attack by the hydride at the C6 position. researchgate.net

Oxidation Reactions

The pyrimidine core and its substituents offer sites for oxidative transformations. These reactions can be pivotal for introducing new functional groups or modifying existing ones, thereby altering the molecule's electronic and steric properties.

The methoxy group at the C4 position of the pyrimidine ring is a key functional group susceptible to oxidation. Typically, the oxidation of methoxy groups on aromatic and heteroaromatic rings proceeds via O-demethylation to yield the corresponding hydroxylated product. Human P450 enzymes, for instance, are known to catalyze the O-demethylation of methoxyflavones to form mono-hydroxylated products, often at a faster rate than ring oxidations. nih.gov This enzymatic transformation highlights a potential metabolic fate and a synthetic route to 4-hydroxypyrimidine (B43898) derivatives.

In a laboratory setting, various reagents can achieve this transformation. While specific studies on this compound are not detailed, analogous reactions on similar heterocyclic systems suggest that reagents like boron tribromide (BBr₃) or strong acids can effect demethylation. Furthermore, oxidative annulation reactions involving components like N,N-dimethylaminoethanol can serve as a source for incorporating fragments into a pyrimidine structure under oxidative conditions. organic-chemistry.org

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the pyrimidine scaffold is a critical strategy for expanding chemical diversity. Direct C-H activation has emerged as a powerful tool for forging new carbon-carbon bonds, avoiding the need for pre-functionalized substrates.

C-alkylation and C-arylation of heteroaromatic compounds like pyrimidines can be achieved through various catalytic methods. Transition metal-catalyzed cross-coupling reactions are fundamental to this approach. nih.gov For instance, palladium-catalyzed reactions have been extensively used for the direct C-H arylation of pyrimidine nucleosides, although regioselectivity can be a challenge. nih.govresearchgate.net The choice of catalyst and conditions can direct the arylation to either the C5 or C6 position of a uracil (B121893) ring. nih.gov

Recent methodologies have focused on the use of alcohols as alkylating agents via dual catalytic systems, merging photoredox and hydrogen atom transfer catalysis. princeton.edu This approach allows for the efficient coupling of a broad range of heteroaromatics with various alcohols under mild conditions. princeton.edu Similarly, C-H thianthrenation followed by a palladium-catalyzed reductive cross-coupling provides a two-step sequence for the site-selective alkylation of arenes, a strategy potentially adaptable to heteroaromatic systems. acs.orgacs.org

The table below summarizes representative C-H arylation conditions for pyrimidine-related structures.

| Substrate | Arylating Agent | Catalyst/Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyrimidine | Phenyl-Grignard | Iron Catalyst | High Temperature | C-H Arylation | mdpi.com |

| 2-Phenylpyrimidine | ArSi(OMe)₃ | Rhodium Catalyst | High Temperature | C-H Arylation | mdpi.com |

| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate | Phenyldiazonium salt | Pd(OAc)₂, Ru(II) or Ir(III) photoinitiator | MeOH, White LED, r.t. | Regioselective ortho-phenylation of C2-phenyl ring | mdpi.com |

| 1,3-Dimethyluracil | Aryl Halides | Pd(OAc)₂, Cs₂CO₃ | - | Mainly 5-arylated uracil | nih.gov |

| 1,3-Dimethyluracil | Aryl Halides | Pd catalyst, CuI | - | Mainly 6-arylated uracil | nih.gov |

Achieving site-selectivity in C-H functionalization is a significant challenge. One powerful strategy involves the use of directing groups that coordinate to a metal catalyst, guiding the reaction to a specific C-H bond, typically in the ortho position. rsc.org The nitrogen atoms within the pyrimidine ring can act as endogenous directing groups, facilitating site-selective functionalization.

Palladium-catalyzed C(sp²)–H methylation often employs nitrogen-based directing groups. rsc.org For instance, N-heterocycles can direct methylation to the ortho position of an attached aryl ring. mdpi.com A notable study demonstrated the pyrimidine-N-atom-directed C–H arylation of 2,6-diphenylpyrimidine substrates, leading to regioselective phenylation at the ortho position of the phenyl ring connected to the C2 position. mdpi.com

Furthermore, radical-based methylation offers an alternative pathway. Methods inspired by radical SAM methyl transferases have been developed for the C-H methylation of heteroarenes. acs.org These reactions can tolerate sensitive functional groups, making them suitable for late-stage functionalization. acs.org The Minisci reaction, a classic method for the radical alkylation of heteroaromatic compounds, provides another avenue for introducing alkyl groups, though it can sometimes suffer from a lack of regioselectivity. nih.govresearchgate.net

The table below provides examples of directed and site-selective alkylation reactions.

| Reaction Type | Substrate Type | Key Reagents | Directing Group | Outcome | Reference |

|---|---|---|---|---|---|

| Pd-Catalysed C–H Methylation | Indoles | Methylboronic acid, Benzoquinone | Pyridyl/Pyrimidyl | C2-methylation | rsc.org |

| Rh-Catalysed C–H Methylation | Arenes with N-based DGs | MeBF₃K | Various N-based groups | Ortho-methylation | rsc.org |

| Photoredox C(sp³)–H Heteroarylation | Amides | Organic Photoredox Catalyst | Amidyl radical | Site-selective remote heteroarylation | nih.govresearchgate.net |

| Dual Catalytic Alkylation | Heteroarenes (e.g., Quinolines) | Photoredox catalyst, Thiol catalyst, Alcohol | Protonated Heteroarene | Site-selective alkylation | princeton.edu |

Functional Group Interconversions and Analog Generation for Structure-Reactivity Studies

The generation of analogs through functional group interconversion is essential for conducting structure-activity relationship (SAR) studies. acs.orgacs.org These studies systematically modify a lead compound's structure to understand how different functional groups influence its biological activity or chemical properties. nih.gov For pyrimidine derivatives, key positions for modification include the ester at C5 and the methoxy group at C4.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. acs.orgacs.org This transformation is a common strategy in medicinal chemistry to explore interactions with biological targets. acs.org For example, SAR studies on pyrimidine-4-carboxamides as enzyme inhibitors involved modifying substituents at three different positions to optimize potency. acs.org

The methoxy group can be converted to other functionalities. As mentioned, demethylation yields a hydroxyl group, which can then be further derivatized. Alternatively, the methoxy group can be displaced via nucleophilic aromatic substitution (SNAr) reactions, a common transformation for alkoxy groups on electron-deficient pyrimidine rings. organic-chemistry.org This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and other alkoxides, to generate diverse analogs. organic-chemistry.orgbu.edu.eg

These interconversions, coupled with the previously discussed C-H functionalization reactions, provide a robust platform for systematically exploring the chemical space around the this compound scaffold to establish clear structure-reactivity relationships. acs.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Methyl 4 Methoxypyrimidine 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl 4-methoxypyrimidine-5-carboxylate, a combination of NMR experiments is employed for unambiguous signal assignment.

One-Dimensional (1D) NMR Techniques (¹H-NMR, ¹³C-NMR)

One-dimensional NMR spectroscopy is the cornerstone of molecular characterization. The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C-NMR spectrum provides information about the carbon framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents on the pyrimidine ring.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the methoxy and methyl ester groups are expected to appear in characteristic regions of the spectrum.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 (pyrimidine ring) | ~9.2 | s |

| H6 (pyrimidine ring) | ~8.8 | s |

| OCH₃ (methoxy group) | ~4.0 | s |

| OCH₃ (ester group) | ~3.9 | s |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165 |

| C4 (pyrimidine ring) | ~160 |

| C2 (pyrimidine ring) | ~158 |

| C6 (pyrimidine ring) | ~155 |

| C5 (pyrimidine ring) | ~110 |

| OCH₃ (methoxy group) | ~55 |

| OCH₃ (ester group) | ~53 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC) for Complex Signal Assignment

Two-dimensional NMR techniques are crucial for assigning the ¹H and ¹³C NMR spectra of complex molecules by revealing correlations between different nuclei.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. For this compound, COSY would be expected to show no cross-peaks between the pyrimidine ring protons if they are singlets, confirming their isolated nature.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This technique would be instrumental in definitively assigning the chemical shifts of the protonated carbons in the pyrimidine ring. For instance, the proton at the C2 position would show a correlation to the C2 carbon signal.

Detailed experimental COSY and HSQC data for this compound are not publicly available. These experiments would be essential for the complete and unambiguous assignment of its NMR spectra.

Deuteration Studies for Peak Resolution and Assignment

Deuteration, the replacement of a proton with a deuterium (B1214612) atom, is a valuable tool in NMR spectroscopy for simplifying complex spectra and aiding in peak assignment. The deuterium nucleus is NMR-inactive under typical ¹H-NMR conditions, leading to the disappearance of the corresponding proton signal.

In the context of this compound, selective deuteration of one of the pyrimidine ring protons would lead to the disappearance of its signal in the ¹H-NMR spectrum, allowing for the unambiguous assignment of the remaining proton. For example, if the proton at the C2 position were replaced by deuterium, the signal around δ 9.2 ppm would be absent, confirming its assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This results in a spectrum with absorption bands corresponding to specific functional groups. For this compound, characteristic absorption bands are expected for the C=O of the ester, the C-O bonds of the ester and ether, the C=N and C=C bonds of the pyrimidine ring, and the C-H bonds of the aromatic and methyl groups.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | 1730-1715 | Strong |

| C=N and C=C stretch (pyrimidine ring) | 1600-1450 | Medium-Strong |

| C-O stretch (ester and ether) | 1300-1000 | Strong |

Specific experimental FT-IR data for this compound is not available in the reviewed literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar functional groups and symmetric vibrations. The pyrimidine ring vibrations, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The symmetric stretching of the C-O-C ether linkage and the pyrimidine ring breathing modes are expected to be Raman active.

Experimental FT-Raman spectra for this compound have not been reported in the available literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing critical information about the molecular weight and structure of a compound. When coupled with chromatographic separation techniques, its power is significantly enhanced, allowing for the analysis of complex mixtures and the definitive identification of specific compounds like this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful method for the analysis of pyrimidine derivatives. plos.orgrsc.org It combines the high separation capability of liquid chromatography with the sensitive and selective detection of mass spectrometry. rsc.org In a typical LC-MS analysis, the sample is first injected into an HPLC system where individual components are separated on a column. As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. Techniques like electrospray ionization (ESI) are commonly used, which can be operated in both positive and negative ion modes to detect a wide range of analytes. nih.gov

For pyrimidine derivatives, hydrophilic interaction liquid chromatography (HILIC) is often employed as it provides excellent retention and separation for polar compounds. nih.govmdpi.com The mass spectrometer, often a triple-quadrupole system, can be operated in multiple-reaction monitoring (MRM) mode for quantitative determination, providing high sensitivity and specificity. nih.gov This targeted approach is crucial for identifying and quantifying specific metabolites in complex biological matrices. nih.gov The development of a robust LC-MS method involves optimizing parameters such as mobile phase composition, column temperature, and MS source settings to achieve the best resolution and ionization efficiency. plos.orgmdpi.com

Table 1: Representative LC-MS Parameters for Pyrimidine Analysis This table presents typical parameters used in the analysis of pyrimidine-related compounds, which would be applicable for this compound.

| Parameter | Setting | Source |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govmdpi.com |

| Column | ZIC-p-HILIC | mdpi.com |

| Mobile Phase A | 20 mM ammonium (B1175870) acetate (B1210297) + 0.05% ammonium hydroxide (B78521) in 95:5 water/acetonitrile | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.35 mL/min | mdpi.com |

| Column Temperature | 45 °C | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | nih.govnih.gov |

| MS Detector | Triple-Quadrupole Mass Spectrometer | nih.gov |

| Desolvation Gas | Nitrogen | plos.orgnih.gov |

| Desolvation Temp. | 450-650 °C | plos.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov However, many pyrimidine derivatives, including this compound, are non-volatile due to their polarity. To make them amenable to GC-MS analysis, a chemical derivatization step is required to increase their volatility. nih.gov

A common method is silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and boiling point, allowing it to be vaporized and passed through the GC column. nih.gov Once derivatized, the sample is separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The resulting fragmentation pattern serves as a "molecular fingerprint," which can be compared against spectral libraries for definitive identification. cdsanalytical.com GC-MS is highly effective for identifying and quantifying volatile organic compounds in a sample. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 μm), which operate at higher pressures than traditional HPLC systems. measurlabs.com This results in dramatically improved resolution, sensitivity, and speed of analysis. nih.govmeasurlabs.com

When coupled with mass spectrometry, UPLC-MS allows for the rapid and comprehensive profiling of metabolites, including purines and pyrimidines, in biological samples. nih.govresearchgate.net The enhanced chromatographic resolution of UPLC separates isomers and closely related compounds more effectively than HPLC, which is critical for accurate identification and quantification. The shorter run times, often under 15 minutes, enable high-throughput analysis, a necessity for large-scale metabolomics studies. nih.govresearchgate.net Modern triple-quadrupole mass spectrometers can switch between positive and negative ion modes within milliseconds, allowing for the simultaneous measurement of a wide spectrum of pyrimidine and purine (B94841) metabolites in a single run. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction is the gold standard for elucidating the exact molecular geometry of a compound. The process requires growing a high-quality single crystal of the substance, which is then mounted in a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. mdpi.com

Table 2: Example Crystallographic Data for Pyrimidine Derivatives This table showcases the type of data obtained from single-crystal X-ray diffraction studies on compounds structurally related to this compound.

| Compound | Crystal System | Space Group | Reference |

| Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate | Triclinic | P-1 | nih.gov |

| {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol | Monoclinic | P21/c | nih.gov |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | Monoclinic | P21/c | nih.gov |

| Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate | Triclinic | P-1 | nih.gov |

Analysis of Dihedral Angles and Molecular Conformation

Beyond bond lengths and angles, single-crystal X-ray diffraction provides crucial information about the molecular conformation through the measurement of dihedral (or torsion) angles. nih.gov A dihedral angle describes the rotation around a chemical bond and is essential for defining the three-dimensional shape of a molecule. researchgate.net

For pyrimidine derivatives, the dihedral angles between the plane of the pyrimidine ring and its various substituents are of particular interest. nih.gov For example, in a derivative like Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the dihedral angle between the pyrimidine ring and the phenyl ring is 89.35 (4)°, indicating they are nearly perpendicular. nih.gov In contrast, the angle between the pyrimidine ring and the ester group is only 3.02 (4)°, showing they are almost coplanar. nih.gov These precise angular measurements are critical for understanding how the molecule arranges itself in space, which can influence its physical properties and interactions with other molecules. nih.gov

Elucidation of Crystal Packing and Supramolecular Networks

There is no available crystallographic data for this compound in the searched scientific literature. Consequently, details regarding its crystal packing and the formation of supramolecular networks through intermolecular interactions cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis spectroscopic data for this compound, which would provide insights into its electronic transitions, is not available in the public domain.

Other Analytical Methods (e.g., HPLC)

There are no published studies detailing the analysis of this compound using High-Performance Liquid Chromatography (HPLC) or other relevant analytical techniques. Therefore, information regarding its separation, purification, or quantification via these methods is not available.

Comprehensive Computational Analysis of this compound Remains an Area for Future Research

A thorough review of scientific literature reveals a notable absence of detailed computational and theoretical investigations specifically focused on this compound. While numerous studies apply quantum chemical methods to various other pyrimidine derivatives, a dedicated analysis of the title compound, covering aspects from its optimized molecular geometry to its electronic spectra, does not appear to be publicly available at this time.

Computational chemistry is a powerful tool for elucidating the molecular properties and reactivity of chemical compounds. Techniques such as Density Functional Theory (DFT) are routinely used to model molecular structures and electronic properties with high accuracy. Analyses like HOMO-LUMO gap calculations, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps provide deep insights into the chemical behavior of a molecule.

For many related pyrimidine structures, such computational studies have been instrumental in understanding their stability, reactivity, and potential applications. These investigations typically involve:

Density Functional Theory (DFT) to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to describe the distribution of electrons within the molecule.

HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) Analysis to predict sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding reaction mechanisms.

Vibrational Frequency Calculations to simulate infrared and Raman spectra, aiding in the structural characterization of the compound.

Natural Bond Orbital (NBO) Analysis to examine electron delocalization, charge transfer, and hyperconjugative interactions that contribute to molecular stability.

Molecular Electrostatic Potential (MEP) Analysis to visualize the charge distribution and identify regions that are rich or poor in electrons, indicating sites for intermolecular interactions.

Time-Dependent DFT (TD-DFT) to predict electronic absorption spectra (UV-Vis), explaining the color and photochemical properties of the compound.

Although these methodologies are well-established and have been applied to a wide range of heterocyclic compounds, including various pyrimidine-5-carboxylates, specific findings and data tables for this compound are not present in the surveyed literature. The execution of such a dedicated computational study would be necessary to generate the specific data points and detailed research findings required for a comprehensive analysis as outlined. Such research would be a valuable contribution to the field, providing a foundational understanding of the physicochemical properties of this particular pyrimidine derivative.

Computational and Theoretical Investigations of Methyl 4 Methoxypyrimidine 5 Carboxylate

Molecular Dynamics and Conformation Studies

Conformational Analysis and Torsional Effects on Molecular Structure

The three-dimensional arrangement of Methyl 4-methoxypyrimidine-5-carboxylate is dictated by the rotational freedom around the single bonds connecting the methoxy (B1213986) and carboxylate groups to the pyrimidine (B1678525) ring. The conformation of the molecule is largely determined by the dihedral angles between the plane of the pyrimidine ring and its substituents.

In analogous pyrimidine derivatives, the planarity of the pyrimidine ring is a common feature. However, the substituents can exhibit significant rotation. For instance, in a related structure, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, the angle between the dihydropyrimidine (B8664642) ring and the nitrophenyl moiety is 47.9(1)°, while the dihedral angle involving the carboxylate group (C9-C8-C11-O5) is 44.3(3)°. mdpi.com Similarly, for methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the dihedral angles between the tetrahydropyrimidine (B8763341) ring and the ester substituents are 6.81 (6)° and 3.02 (4)° for two different molecules in the asymmetric unit. nih.gov These variations highlight the conformational flexibility imparted by the rotation around the C-C bond linking the ester group to the pyrimidine ring.

| Compound | Dihedral Angle 1 (Ring and Substituent 1) | Dihedral Angle 2 (Ring and Substituent 2) | Reference |

|---|---|---|---|

| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | 47.9(1)° (Dihydropyrimidine ring and nitrophenyl moiety) | 44.3(3)° (C9-C8-C11-O5) | mdpi.com |

| Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Molecule 1) | 86.78 (4)° (Tetrahydropyrimidine ring and 4-hydroxyphenyl ring) | 6.81 (6)° (Tetrahydropyrimidine ring and ester group) | nih.gov |

| Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Molecule 2) | 89.35 (4)° (Tetrahydropyrimidine ring and 4-hydroxyphenyl ring) | 3.02 (4)° (Tetrahydropyrimidine ring and ester group) | nih.gov |

Influence of Intramolecular Hydrogen Bonding on Conformation and Stability

Intramolecular hydrogen bonds can play a significant role in dictating the preferred conformation of a molecule, leading to increased stability by forming pseudo-ring structures. This is particularly relevant for molecules with both hydrogen bond donors and acceptors in close proximity. The formation of intramolecular hydrogen bonds can shield polar groups, which in turn can influence properties such as membrane permeability. rsc.org

In the case of this compound, the potential for classical intramolecular hydrogen bonding is limited due to the absence of strong hydrogen bond donors like -OH or -NH groups directly attached to the pyrimidine ring in a suitable position to interact with the ester or methoxy groups. However, weaker C-H···O or C-H···N interactions may occur. The presence of the methoxy group at position 4 and the carboxylate group at position 5 could potentially allow for a weak C-H···O interaction involving a hydrogen atom from the methyl group of the methoxy function and the carbonyl oxygen of the carboxylate, or vice versa.

Supramolecular Interactions and Crystal Engineering Studies

Hydrogen Bonding Network Analysis (e.g., Graph-set Motifs)

In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions, with hydrogen bonding playing a key role in the formation of the crystal lattice. The analysis of these hydrogen bonding patterns using graph-set theory provides a systematic way to describe and categorize the motifs formed. nih.govresearchgate.net

Although a crystal structure specifically for this compound is not detailed in the provided search results, the analysis of related pyrimidine derivatives offers insight into the types of hydrogen bonding networks that can be expected. In many organic crystals, molecules are linked through a variety of hydrogen bonds, including N-H···O, O-H···O, and C-H···O interactions, forming distinct patterns. researchgate.net For instance, in the crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, the dihydropyrimidine molecules form dimers through N-H···O hydrogen bonds, which can be described by an R(2)2(8) graph-set motif. nih.gov

| Graph-Set Motif | Description | Example Interaction | Reference |

|---|---|---|---|

| R(2)2(8) | A ring motif involving two hydrogen bond donors and two acceptors, forming an 8-membered ring. | N-H···O hydrogen bonds forming dimers. | nih.gov |

| C(4) | A chain motif where each molecule is connected to two others. | N-H···O hydrogen bonds forming a helical chain. | researchgate.net |

| R(2)1(10) | A ring motif involving two molecules linked by a single type of hydrogen bond. | C-H···O intermolecular interactions. | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For pyrimidine derivatives, Hirshfeld surface analysis typically reveals that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. For example, in the case of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate, the contributions from H···H, O···H/H···O, and C···H/H···C contacts are 42.6%, 16.8%, and 15.5%, respectively. nih.gov

For this compound, a similar distribution of intermolecular contacts would be expected. The prevalence of H···H contacts is typical for organic molecules. The significant contribution of O···H/H···O contacts would underscore the importance of C-H···O hydrogen bonds in the crystal structure. The C···H/H···C contacts would represent van der Waals interactions. The red spots on the d_norm mapped Hirshfeld surface would indicate the locations of the strongest hydrogen bonding interactions. nih.gov

| Intermolecular Contact | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 42.6 | nih.gov |

| O···H/H···O | 16.8 | nih.gov |

| C···H/H···C | 15.5 | nih.gov |

Pi-Pi Stacking Interactions in Crystalline Solids

Pi-pi stacking interactions are non-covalent interactions that occur between aromatic rings and are crucial in determining the crystal structure of many organic compounds. rsc.org These interactions can significantly influence the physical properties of the solid, such as its melting point and solubility. The presence of the pyrimidine ring in this compound makes it a candidate for engaging in pi-pi stacking interactions.

In the crystal packing of aromatic compounds, pi-pi stacking can manifest in different geometries, such as face-to-face or offset (slipped) arrangements. For instance, in the crystal structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, strong parallel π-π stacking interactions are observed between the phenyl moieties, with a centroid-centroid distance of 4.03(6) Å. mdpi.com In another example, nearly face-to-face directional specific π–π stacking interactions are found between the centroids of nitrophenyl and benzene (B151609) rings with a centroid–centroid distance of 3.6121 (5) Å. nih.gov

Comprehensive Analysis of Noncovalent Interactions in Pyrimidine Derivatives

Noncovalent interactions play a crucial role in determining the supramolecular architecture and crystal packing of molecular solids. In pyrimidine derivatives, weak interactions such as C–H···N and C–H···O hydrogen bonds, as well as π-π stacking, are significant in dictating their biological activity and material properties. mst.eduresearchgate.net Computational methods, particularly Hirshfeld surface analysis and quantum chemical calculations, have become indispensable tools for the qualitative and quantitative exploration of these interactions. researchgate.netrsc.org

Studies on various pyrimidine derivatives have revealed that the crystal packing is often stabilized by a network of intermolecular interactions. For instance, in some sulfonamide derivatives of pyrimidine, the crystal structure is primarily stabilized by N–H···O and C–H···O intermolecular interactions, supplemented by weaker C–H···π contacts. researchgate.net Hirshfeld surface analysis allows for a detailed investigation of these interactions by mapping them on a 3D surface around the molecule. The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.

For pyrimidine derivatives, common intermolecular contacts observed in Hirshfeld surface analysis include H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions. The relative contributions of these contacts provide insight into the packing motifs. For example, in one study, the analysis of a pyrimidine derivative showed the following contributions of key intermolecular contacts:

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.2 |

| N···H/H···N | 8.7 |

| Other | 10.6 |

Density Functional Theory (DFT) calculations are often employed to further validate and understand the nature of these noncovalent interactions. researchgate.net The Reduced Density Gradient (RDG) analysis is a powerful tool to visualize and characterize weak interactions in real space. This method identifies regions of low electron density with a low density gradient, which are indicative of noncovalent interactions. The sign of the second eigenvalue of the Hessian matrix of the electron density then distinguishes between attractive (hydrogen bonds) and repulsive (steric clashes) interactions.

Advanced Computational Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govremedypublications.com This method is extensively used in drug discovery to understand how a ligand, such as a pyrimidine derivative, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.commdpi.com The primary goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity, often represented by a docking score. remedypublications.com

For pyrimidine derivatives, which are known to exhibit a wide range of biological activities including antibacterial, antiviral, and anticancer properties, molecular docking studies are crucial for elucidating their mechanism of action at the molecular level. nih.govmdpi.comnih.gov For instance, docking studies have suggested that certain pyrimidine derivatives can act as inhibitors of enzymes like dihydrofolate reductase (DHFR) or protein kinases by fitting into their active sites and forming specific noncovalent interactions. nih.gov

The process typically involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to evaluate each pose, predicting the binding energy. Lower docking scores generally indicate a more favorable binding interaction. remedypublications.com

Key interactions observed in docking studies of pyrimidine derivatives with protein targets often include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

π-π stacking: Involves the interaction between aromatic rings of the ligand and aromatic amino acid residues of the protein.

A hypothetical molecular docking study of this compound against a protein kinase might yield the following results, highlighting the key interacting residues and the nature of the interactions.

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| LYS72 | Hydrogen Bond | 2.1 |

| GLU91 | Hydrogen Bond | 2.5 |

| LEU132 | Hydrophobic | 3.8 |

| PHE145 | π-π Stacking | 4.2 |

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies like optical communication and data storage. rsc.orgijrar.org Organic molecules, particularly those with π-conjugated systems and donor-acceptor groups, often exhibit significant NLO properties. The pyrimidine ring, being π-deficient, can act as an electron-withdrawing group, making its derivatives promising candidates for NLO materials. rsc.orgresearchgate.net

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational quantum chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely used to calculate the hyperpolarizability of molecules. ijrar.org These calculations can predict the NLO properties of a compound before its synthesis, thus guiding the design of new materials. rsc.org

For a molecule like this compound, the methoxy group (-OCH₃) can act as an electron-donating group, while the pyrimidine ring and the carboxylate group (-COOCH₃) act as electron-accepting moieties. This "push-pull" electronic structure is a common feature in molecules with high NLO activity.

Computational studies typically involve optimizing the molecular geometry and then calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p). ijrar.org The total first hyperpolarizability is calculated from the individual tensor components.

A computational study on a related pyrimidine derivative, 2,4-Dihydroxy Pyrimidine-5 Carboxylic Acid, provided the following NLO properties calculated at the B3LYP/6-311++G(d,p) level of theory. ijrar.org

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (α) | -0.123 x 10-24 esu |

| Anisotropy of Polarizability (Δα) | 0.897 x 10-24 esu |

| First Hyperpolarizability (β) | 0.148 x 10-30 esu |

These theoretical calculations are crucial for understanding the structure-property relationships in NLO materials and for the rational design of novel pyrimidine derivatives with enhanced NLO responses. rsc.orgresearchgate.net

Applications in Organic Synthesis and Materials Science

Methyl 4-Methoxypyrimidine-5-carboxylate as a Key Synthetic Intermediate in Heterocyclic Chemistry

The pyrimidine (B1678525) scaffold is a fundamental building block in a vast array of biologically active compounds and functional materials. This compound, with its reactive sites, serves as a crucial intermediate in the synthesis of various fused heterocyclic systems. The methoxy (B1213986) group at the 4-position can be a leaving group for nucleophilic substitution, while the carboxylate at the 5-position offers a handle for various chemical transformations, including amidation and reduction.

Although direct literature citing this compound in the synthesis of fused heterocycles is not abundant, the reactivity of analogous pyrimidine-5-carboxylates is well-documented. For instance, substituted pyrimidine-5-carboxylates are key precursors in the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with a wide range of pharmacological activities. The general strategy often involves the construction of a second pyrimidine ring onto the existing one, utilizing the functional groups at positions 4 and 5.

A representative, albeit general, reaction scheme for the synthesis of a pyrimido[4,5-d]pyrimidine (B13093195) core from a substituted pyrimidine is shown below:

| Starting Material | Reagents and Conditions | Product | Reference |

| Substituted 4-aminopyrimidine-5-carbonitrile | Formamide, reflux | 7-aminopyrimido[4,5-d]pyrimidin-4(3H)-one | ucla.edu |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Hydrazine hydrate, then cyclization | Substituted pyrazolo[3,4-d]pyrimidine | Inferred from similar syntheses |

| 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Formic acid, reflux | Tetrahydro-pyrimido[4,5-d]pyrimidine | ucla.edu |

Utilization as a Building Block for the Construction of More Complex Molecular Architectures

Beyond fused heterocycles, this compound is a valuable building block for the synthesis of more complex, non-fused molecular architectures. The ester functionality can be readily converted into amides, hydrazides, and other derivatives, which can then be further elaborated. For example, the synthesis of novel thieno[2,3-d]pyrimidine (B153573) derivatives often starts from appropriately substituted pyrimidines.

The general versatility of pyrimidine-5-carboxylates allows for their incorporation into larger molecules with potential applications in medicinal chemistry and materials science. For instance, the synthesis of certain protein kinase inhibitors has utilized methyl 5-bromopyrimidine-4-carboxylate as a key intermediate in a domino Suzuki coupling–intramolecular amide formation. ucla.edu This highlights the importance of the carboxylate group in facilitating key bond-forming reactions.

Contribution to the Development of Novel Synthetic Methodologies (e.g., directed C-H functionalization)

The direct functionalization of C-H bonds is a rapidly evolving area in organic synthesis that offers a more atom- and step-economical approach to the synthesis of complex molecules. In heterocyclic chemistry, the development of methods for the selective C-H functionalization of pyrimidines is of great interest.

While specific examples detailing the use of this compound in directed C-H functionalization are not yet prevalent in the literature, its structure suggests potential in this area. The methoxy and methyl carboxylate groups could, in principle, act as directing groups, guiding a transition metal catalyst to a specific C-H bond on the pyrimidine ring. Pyridine and pyrimidine moieties are known to be effective directing groups in C-H activation. researchgate.net

The development of such methodologies would open up new avenues for the derivatization of the pyrimidine core, allowing for the late-stage functionalization of complex molecules containing this scaffold.

Potential in the Design and Development of Advanced Materials with Specific Physicochemical Properties (e.g., NLO materials)

The search for new materials with nonlinear optical (NLO) properties is driven by their potential applications in optical data processing, telecommunications, and other advanced technologies. Organic molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-withdrawing group connected by a π-conjugated system, are promising candidates for NLO materials.

The pyrimidine ring, being an electron-deficient system, can act as the π-bridge in such molecules. In this compound, the methoxy group at the 4-position is an electron-donating group, while the methyl carboxylate group at the 5-position is an electron-withdrawing group. This arrangement creates a push-pull system within the molecule, which could give rise to NLO properties.

Research on other pyrimidine derivatives has shown that this class of compounds can indeed exhibit significant NLO responses. For example, a study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, demonstrated a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, highlighting its potential for optical and photonic applications. researchgate.net

The following table summarizes some key parameters of a pyrimidine derivative investigated for its NLO properties, illustrating the potential of this class of compounds.

| Compound | Molecular Formula | Third-Order NLO Susceptibility (χ(3)) | Key Structural Features | Reference |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | C17H21FN4O3S | Superior to known chalcone derivatives | Pyrimidine core with push-pull substituents | researchgate.net |

Given these findings, it is plausible that this compound and its derivatives could be valuable components in the design and development of novel NLO materials. Further research into the synthesis and characterization of such derivatives is warranted to explore their full potential in this exciting field.

Future Research Directions for Methyl 4 Methoxypyrimidine 5 Carboxylate

Exploration of Novel and Sustainable Synthetic Pathways